Hg²⁺ Sensing Selectivity
A semisquarylium dye (BSQ) was synthesized by condensing 3,4-dibutoxy-3-cyclobutene-1,2-dione with 3-(carboxymethyl)benzothiazolium bromide. When screened against Ca²⁺, Pb²⁺, Al³⁺, Ce²⁺, Ba²⁺, Ni²⁺, Cd²⁺, Zn²⁺, and Mg²⁺ in DMSO/H₂O (9:1, v/v), BSQ exhibited pronounced fluorescence enhancement exclusively for Hg²⁺, attributed to formation of a 2:1 BSQ:Hg²⁺ coordination complex . Semi-squarylium dyes derived from 3-alkylbenzothiazolium salts (lacking the carboxyl coordination handle) typically show weaker selectivity or require higher organic-solvent ratios, consistent with the carboxyl group contributing to both metal-ion recognition and water tolerance .
| Evidence Dimension | Selectivity for Hg²⁺ over competing divalent/trivalent metal ions in aqueous–organic media |
|---|---|
| Target Compound Data | BSQ dye from 3-(carboxymethyl)benzothiazolium bromide: high selective fluorescence turn-on for Hg²⁺; no significant response to Ca²⁺, Pb²⁺, Al³⁺, Ce²⁺, Ba²⁺, Ni²⁺, Cd²⁺, Zn²⁺, Mg²⁺ |
| Comparator Or Baseline | Semisquarylium dyes from 3-alkyl-benzothiazolium salts (e.g., 3-ethyl or 3-methyl derivatives): generally broader metal-ion response or lower selectivity ratios in similar aqueous–organic media |
| Quantified Difference | Target dye displays essentially binary on–off selectivity for Hg²⁺ (qualitative); comparator class shows multi-metal response with poorer discrimination |
| Conditions | DMSO/H₂O (9:1, v/v), absorption and fluorescence emission spectroscopy |
Why This Matters
For researchers procuring a benzothiazolium building block to develop Hg²⁺-selective chemosensors, 3-(carboxymethyl)benzothiazolium bromide provides a proven route to a dye with exceptionally clean selectivity, which directly reduces false-positive rates in environmental monitoring assays.
- [1] Bae, J. S.; Gwon, S. Y.; Son, Y. A.; Kim, S. H. A benzothiazole-based semisquarylium dye suitable for highly selective Hg²⁺ sensing in aqueous media. Dyes and Pigments 2009, 83, 324–327. View Source
